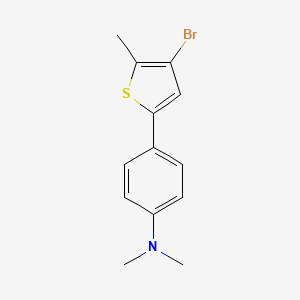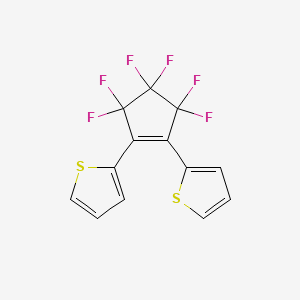
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene is a photochromic compound known for its ability to undergo reversible photoinduced structural changes. This compound is part of the diarylethene family, which is widely studied for its applications in optoelectronic devices due to its excellent thermal stability and fatigue resistance .
準備方法
The synthesis of 1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene typically involves the reaction of 1,2-bis(2-thienyl)ethylene with hexafluorocyclopentene. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of naphthodithiophene derivatives, while substitution reactions can yield various substituted thiophene derivatives .
科学的研究の応用
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene has several scientific research applications:
Optoelectronics: This compound is used in the development of organic photovoltaics (OPVs) and organic photodetectors (OPDs) due to its near-infrared (NIR) photoresponsivity.
Biological Imaging: Its photochromic properties make it suitable for use in bioimaging applications, where it can be used to track biological processes in real-time.
Remote Communication: The compound’s ability to absorb and emit light in the NIR region makes it useful for remote communication technologies.
Night Surveillance: Its NIR photoresponsivity is also advantageous for night surveillance applications.
作用機序
The mechanism of action of 1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene involves photoinduced isomerization. Upon exposure to light, the compound undergoes a reversible transformation between its open and closed forms. This photochromic behavior is attributed to the changes in the π-conjugation system of the thiophene rings, which affects the compound’s absorption properties . The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule .
類似化合物との比較
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene can be compared with other similar compounds such as:
1,2-Bis(2-thienyl)ethylene: This compound has similar photochromic properties but lacks the hexafluorocyclopentene moiety, which enhances the thermal stability and fatigue resistance of this compound.
1,2-Bis(3,4-dimethyl-2-thienyl)ethylene: This derivative has additional methyl groups on the thiophene rings, which can affect its electronic properties and reactivity.
1,2-Difluoro-1,2-bis(2-thienyl)ethylene: This compound has fluorine atoms instead of the hexafluorocyclopentene moiety, which can influence its photochromic behavior and stability.
The uniqueness of this compound lies in its combination of photochromic properties, thermal stability, and fatigue resistance, making it a valuable compound for various advanced applications .
特性
CAS番号 |
566929-27-9 |
|---|---|
分子式 |
C13H6F6S2 |
分子量 |
340.3 g/mol |
IUPAC名 |
2-(3,3,4,4,5,5-hexafluoro-2-thiophen-2-ylcyclopenten-1-yl)thiophene |
InChI |
InChI=1S/C13H6F6S2/c14-11(15)9(7-3-1-5-20-7)10(8-4-2-6-21-8)12(16,17)13(11,18)19/h1-6H |
InChIキー |
IMTVZZQOCBGFGT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



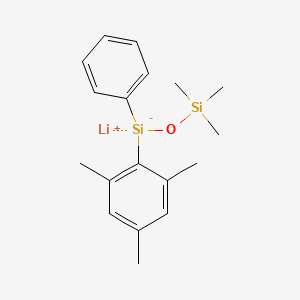
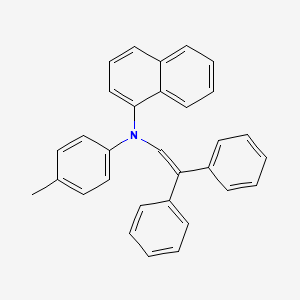
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
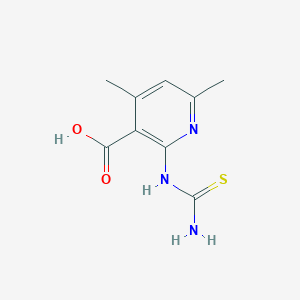
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)
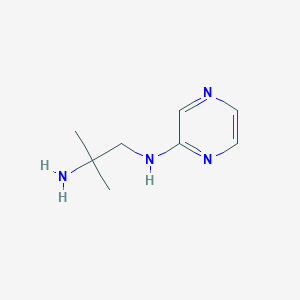
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
